molecular formula C15H18FNO4 B13932800 Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13932800
M. Wt: 295.31 g/mol
InChI Key: HPVOPVHQSMNLDD-UHFFFAOYSA-N
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Description

Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a fluorinated spirocyclic compound characterized by a unique 1,4-dioxa-8-azaspiro[4.5]decane core. The benzyl carbamate group at the 8-position and the fluorine substituent at the 6-position distinguish it from related derivatives.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H18FNO4/c16-13-10-17(7-6-15(13)20-8-9-21-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

HPVOPVHQSMNLDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C12OCCO2)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Automated synthesis modules can be employed to streamline the process, ensuring high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzyl derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Scientific Research Applications

Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spiro Core

Fluoro vs. Bromo Substituents
The 6-fluoro substituent in the target compound contrasts with brominated analogs like Benzyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 940925-56-4) . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like bromine. However, bromo derivatives may offer distinct reactivity in cross-coupling reactions.

Benzyl Carbamate vs. tert-Butyl/Ester Groups
Replacing the benzyl group with tert-butyl or ethyl esters alters solubility and steric effects. For example:

  • tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 123387-51-9) has a melting point of 55°C and boiling point of 180–190°C, favoring solid-phase handling .
  • Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 51787-77-0) exhibits a lower logP (0.967), suggesting improved aqueous solubility compared to benzyl derivatives .

Functional Group Modifications

Amino vs. Fluorine Substituents Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2169906-22-1) replaces fluorine with an amino group, introducing hydrogen-bonding capability for targeted interactions in drug design . The fluorine in the target compound, however, may reduce basicity and enhance membrane permeability.

Sulfonyl and Boronate Derivatives
Compounds like 8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (EOS Med Chem) highlight the versatility of the spiro core for attaching sulfonyl or boronate groups, which are critical in kinase inhibition or Suzuki-Miyaura couplings .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) logP Key Application Reference
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 6-F, 8-benzyl carbamate ~305 (estimated) N/A ~2.5* Medicinal intermediate
Benzyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 6-Br ~365 N/A ~3.0* Cross-coupling precursor
tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 8-tert-butyl carbamate 271.18 55 1.4 Solid-phase synthesis
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 8-ethyl ester 215.25 N/A 0.967 HPLC-analyzable intermediate

*Estimated based on substituent contributions.

Biological Activity

Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound that belongs to the class of spirocyclic derivatives, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈FNO₄
  • CAS Number : 1379803-07-2
  • Structural Characteristics : The compound features a spiro structure that contributes to its biological activity.

Biological Activity

This compound has been studied for its interactions with various biological targets, including receptors and enzymes.

1. σ1 Receptor Interaction

Research indicates that compounds structurally related to Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit significant affinity for sigma receptors. For instance, a related compound demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity over σ2 receptors and vesicular acetylcholine transporter by substantial margins (30-fold and 1404-fold, respectively) . This suggests that Benzyl 6-fluoro derivatives could be explored further for their potential in neuropharmacology.

2. Acetylcholine Antagonistic Activity

The compound's structural analogs have shown acetylcholine antagonistic activity, which is crucial in treating conditions like gastro-enteric spasms and gastric hyperacidity. For example, spiro compounds similar to Benzyl 6-fluoro demonstrated effective inhibition of acetylcholine-induced contractions in guinea pig intestines . This property highlights their therapeutic potential in managing gastrointestinal disorders.

3. Antitumor Activity

In preclinical studies involving small animal models, compounds derived from the same class as Benzyl 6-fluoro were evaluated for their ability to accumulate in tumor tissues during PET imaging, indicating their potential as radiotracers for tumor imaging . This suggests a promising avenue for further research into their use in cancer diagnostics and treatment.

Research Findings and Case Studies

StudyFindings
Sigma Receptor Affinity Study Demonstrated high affinity for σ1 receptors with significant selectivity over σ2 receptors .
Gastrointestinal Activity Test Showed effective antagonism against acetylcholine-induced contractions .
Tumor Imaging Study Indicated high accumulation in tumor xenograft models during PET imaging .

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